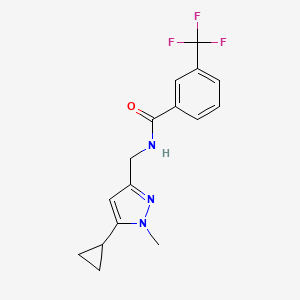

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H16F3N3O and its molecular weight is 323.319. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Molecular Formula: C13H12F3N3O

Molecular Weight: Approximately 295.25 g/mol

The trifluoromethyl group (−CF3) is known for enhancing the lipophilicity and metabolic stability of compounds, which may contribute to the biological activity of this benzamide derivative .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Pyrazole derivatives often exert their effects through:

- Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial in the inflammatory process, and their inhibition can lead to anti-inflammatory effects .

- Modulation of Signaling Pathways: The compound may influence pathways involved in cancer progression and other diseases by acting as enzyme inhibitors or receptor modulators .

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological activities, including:

- Anti-inflammatory Activity: Due to its potential COX-inhibitory effects, it may reduce inflammation.

- Anticancer Properties: Preliminary studies suggest that pyrazole derivatives can inhibit tumor growth through various mechanisms .

- Antiparasitic Activity: Some studies have highlighted the efficacy of related pyrazole compounds against parasitic infections, indicating a broader therapeutic potential .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | COX inhibition | |

| Anticancer | Inhibition of tumor cell proliferation | |

| Antiparasitic | Modulation of metabolic pathways |

Case Study: Anticancer Efficacy

A study focusing on similar pyrazole derivatives demonstrated significant anticancer activity against various cell lines. For example, a derivative with a similar structure showed an EC50 value (the concentration at which 50% inhibition occurs) of 0.064 μM against a specific cancer cell line, indicating potent activity . While specific data on this compound is limited, these findings suggest a promising avenue for further investigation.

科学研究应用

Anti-inflammatory Activity

Preliminary studies suggest that N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are critical in the production of inflammatory mediators. In silico docking studies have indicated that this compound could bind effectively to the active sites of these enzymes, potentially leading to reduced inflammation and pain.

Anticancer Potential

The compound's structural similarities to known kinase inhibitors suggest it may exhibit anticancer properties. Research has shown that pyrazole derivatives can selectively inhibit certain kinases involved in cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Inhibition of COX Enzymes

A study conducted on the anti-inflammatory effects of the compound showed significant inhibition of COX-2 activity in vitro. The results indicated a dose-dependent reduction in prostaglandin E2 levels, which are associated with inflammation. This suggests that further development could lead to new non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Anticancer Activity Against Breast Cancer Cells

In another study, this compound was tested against MCF-7 breast cancer cells. The findings revealed an IC50 value significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity. Mechanistic studies suggested that the compound induced cell cycle arrest at the G2/M phase.

化学反应分析

Oxidation Reactions

The pyrazole ring and benzamide moiety undergo oxidation under controlled conditions:

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Pyrazole ring oxidation | Potassium permanganate (KMnO₄) | Formation of pyrazole-N-oxide derivatives | Enhanced electrophilicity at nitrogen centers; potential for further functionalization. |

| Trifluoromethyl oxidation | Ozone (O₃) or UV/O₂ systems | Partial conversion to carboxylic acid groups | Limited by the stability of the CF₃ group; requires stringent conditions. |

The methyl group on the pyrazole nitrogen shows resistance to oxidation, likely due to steric protection from the cyclopropyl substituent .

Reduction Reactions

Selective reduction pathways have been reported:

Hydrogenation of the Pyrazole Ring

-

Reagents : H₂/Pd-C in ethanol at 50–60°C.

-

Outcome : Saturation of the pyrazole ring to form a pyrazoline intermediate, followed by potential ring-opening under prolonged conditions.

Amide Bond Reduction

-

Outcome : Conversion of the benzamide group to a benzylamine derivative, preserving the pyrazole and CF₃ groups.

Hydrolysis Reactions

The benzamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Application |

|---|---|---|---|

| Acidic | HCl (6M), reflux | 3-(Trifluoromethyl)benzoic acid + pyrazole-amine | Scavenging of the amine for downstream coupling. |

| Basic | NaOH (2M), 80°C | Same as above, with higher yields | Useful in prodrug strategies. |

Cycloaddition and Functionalization

The pyrazole ring participates in regioselective [3+2] cycloadditions:

With Diazonium Salts

-

Product : 1,3,5-Trisubstituted pyrazoles via dipolar intermediates.

With Alkynes

Substituent-Specific Reactivity

-

Cyclopropyl Group : Resists ring-opening under standard conditions but undergoes photochemical [2π+2π] cycloaddition with electron-deficient alkenes .

-

Trifluoromethyl Group : Participates in nucleophilic aromatic substitution (SNAr) only under extreme conditions (e.g., KOH/DMSO at 120°C).

Stability and Degradation Pathways

-

Thermal Degradation : Decomposes above 200°C, releasing CO and NH₃.

-

Photodegradation : UV exposure (254 nm) leads to homolytic cleavage of the C–N bond in the benzamide group .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science, though the trifluoromethyl group and cyclopropyl substituent impose specific limitations on reaction design. Further studies are needed to explore catalytic asymmetric modifications and green chemistry applications .

属性

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O/c1-22-14(10-5-6-10)8-13(21-22)9-20-15(23)11-3-2-4-12(7-11)16(17,18)19/h2-4,7-8,10H,5-6,9H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPRSQIOLHUNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。